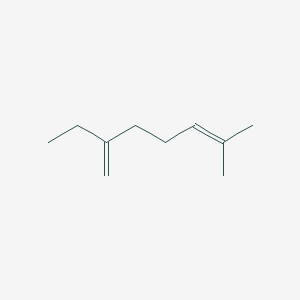

2-Methyl 6-methylene 2-octene

描述

Contextualization within Acyclic Monoterpene Chemistry

Acyclic monoterpenes are a class of naturally occurring organic compounds characterized by a ten-carbon skeleton, biosynthetically derived from two isoprene (B109036) units. These compounds are renowned for their diverse biological activities and as key components of essential oils. ias.ac.in 2-Methyl-6-methylene-2-octene fits squarely within this category, possessing the characteristic C10 backbone. nist.gov The study of such acyclic monoterpenes is crucial for understanding fundamental biochemical pathways, including their microbial degradation and transformation, which are essential steps in the natural carbon cycle. ias.ac.in Research into the metabolism of similar acyclic monoterpenes often reveals complex enzymatic processes, such as stepwise oxidation and carboxylation, providing insights into how organisms process these compounds. ias.ac.in

Comparative Analysis with Structurally Related Monoterpenoids

The chemical architecture of 2-Methyl-6-methylene-2-octene invites comparison with several well-known acyclic monoterpenoids, including myrcene (B1677589), ipsenol (B191551), ipsdienol (B1210497), and myrcenol (B1195821). This comparative analysis is instrumental in understanding structure-activity relationships and the subtle nuances that dictate a molecule's chemical behavior.

Myrcene: A common monoterpene found in many plants, myrcene is a structural isomer of 2-Methyl-6-methylene-2-octene. Both share the same molecular formula (C10H16), but differ in the arrangement of their double bonds. Myrcene is a key precursor in the synthesis of various fragrance and flavor compounds. researchgate.net It serves as a starting material for the production of ipsenol and ipsdienol, highlighting the interconnectedness of these acyclic monoterpenes. researchgate.net

Ipsenol and Ipsdienol: These two compounds are aggregation pheromones of bark beetles in the Ips genus. researchgate.netslu.se Ipsenol (2-methyl-6-methylene-7-octen-4-ol) and ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) are alcohols, distinguishing them from the hydrocarbon structure of 2-Methyl-6-methylene-2-octene. researchgate.netslu.se The presence of a hydroxyl group significantly alters their polarity and reactivity. The synthesis of these pheromones has been a subject of extensive research, often involving myrcene as a precursor. researchgate.net

Myrcenol: With the chemical formula C10H18O, myrcenol is the alcohol derivative of myrcene. nist.gov It is also known as 2-methyl-6-methylene-7-octen-2-ol. nist.gov Like ipsenol and ipsdienol, the presence of a hydroxyl group in myrcenol makes it more reactive and imparts different physical and chemical properties compared to 2-Methyl-6-methylene-2-octene.

The structural similarities and differences among these compounds are summarized in the table below.

| Compound | Molecular Formula | Key Functional Groups |

| 2-Methyl-6-methylene-2-octene | C10H18 | Alkene |

| Myrcene | C10H16 | Alkene (conjugated diene) |

| Ipsenol | C10H18O | Alkene, Alcohol |

| Ipsdienol | C10H18O | Alkene, Alcohol |

| Myrcenol | C10H18O | Alkene, Alcohol |

This table provides a comparative overview of the molecular formulas and key functional groups of 2-Methyl-6-methylene-2-octene and its structurally related monoterpenoids.

Academic Significance as a Model System for Olefinic Reactivity

The presence of multiple double bonds in 2-Methyl-6-methylene-2-octene makes it an excellent model system for studying the reactivity of olefins (alkenes). The differential reactivity of the trisubstituted double bond versus the terminal methylene (B1212753) group offers a platform to investigate the selectivity of various chemical reactions. For instance, reactions such as hydrogenation, oxidation, and addition can be explored to understand how steric and electronic factors influence the outcome.

Research on the hydrogenation of structurally similar compounds, such as 2-methyl-2-pentenal, on different metal catalysts reveals that the reaction pathway and product distribution are highly dependent on the catalyst and reaction conditions. researchgate.net Such studies provide a framework for predicting and controlling the reactivity of the olefinic centers in 2-Methyl-6-methylene-2-octene.

Overview of Research Trajectories and Knowledge Gaps

Current research involving 2-Methyl-6-methylene-2-octene and related acyclic monoterpenes is multifaceted. One significant area of investigation is their role in chemical ecology, particularly as semiochemicals in insect communication. researchgate.netslu.se The synthesis of these compounds, often with a focus on stereoselectivity, remains a key objective for organic chemists. researchgate.net

Despite the progress, there are notable knowledge gaps. While the basic chemical and physical properties of 2-Methyl-6-methylene-2-octene are documented, detailed mechanistic studies of its reactions are less common. nih.govnist.gov Furthermore, its natural occurrence and biosynthetic pathways are not as well-established as those of more abundant monoterpenes like myrcene. Future research could focus on elucidating these aspects, as well as exploring its potential applications in materials science or as a building block in the synthesis of more complex molecules. The microbial transformation of 2-Methyl-6-methylene-2-octene also presents a promising avenue for discovering novel biocatalytic reactions and producing valuable derivatives. ias.ac.in

Structure

3D Structure

属性

CAS 编号 |

10054-09-8 |

|---|---|

分子式 |

C10H18 |

分子量 |

138.25 g/mol |

IUPAC 名称 |

2-methyl-6-methylideneoct-2-ene |

InChI |

InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h7H,4-6,8H2,1-3H3 |

InChI 键 |

URHLAZIFTACBJA-UHFFFAOYSA-N |

SMILES |

CCC(=C)CCC=C(C)C |

规范 SMILES |

CCC(=C)CCC=C(C)C |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 Methyl 6 Methylene 2 Octene and Analogues

Strategies for Selective Carbon-Carbon Double Bond Formation

The creation of the diene and triene systems inherent to 2-methyl 6-methylene 2-octene and its analogues relies on robust and selective carbon-carbon double bond forming reactions. Modern organometallic catalysis provides a versatile toolkit for these transformations.

Olefin Metathesis Approaches

Olefin metathesis, a Nobel Prize-winning reaction, involves the redistribution of alkylidene fragments between two alkenes, catalyzed by transition metal complexes, typically featuring ruthenium or molybdenum. wikipedia.org This family of reactions offers a powerful and often more sustainable alternative to traditional olefination methods. wikipedia.org

Cross-metathesis (CM) is an intermolecular reaction that joins two different olefin substrates. illinois.edu This technique is particularly useful for constructing complex acyclic structures from simpler, readily available starting materials. The synthesis of this compound could be envisioned through the cross-metathesis of a C4 alkene and a C6 diene. For instance, the reaction of 2-methyl-2-butene with a suitable C6 partner bearing a terminal methylene (B1212753) group could potentially form the desired carbon skeleton and double bond arrangement. The success of such a reaction is highly dependent on the choice of catalyst and the relative reactivity of the olefin partners to minimize undesired homodimerization. illinois.edu Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are often employed due to their high functional group tolerance and activity.

| Catalyst | Olefin Partner 1 | Olefin Partner 2 | Product(s) | Yield (%) | Reference |

| Grubbs 2nd Gen. | Methyl Oleate | cis-2-Butene-1,4-diyl diacetate | Methyl 11-acetoxyundec-9-enoate & Undec-2-enyl acetate | High | nih.gov |

| Stewart-Grubbs | Methyl Oleate | cis-2-Butene-1,4-diol | Methyl 11-hydroxyundec-9-enoate | Excellent | chemrxiv.org |

| Grela-type | 1-Dodecene | 2,5-Dimethyl-2,4-hexadiene | Isobutylenyl/prenyl functionalized alkenes | Good |

This table presents examples of cross-metathesis reactions on terpene-like or functionally similar substrates, illustrating the potential of this methodology for the synthesis of complex alkenes.

Ring-opening metathesis polymerization (ROMP) is a chain-growth polymerization that utilizes cyclic olefins to produce polymeric materials. umn.edu While not a direct route to a small molecule like this compound, ROMP of a suitably substituted cycloalkene, such as a derivative of cyclooctadiene, could yield a polymer with repeating units that are structural analogues of the target compound. umn.edupitt.edu For example, the ROMP of 1,5-dimethyl-1,5-cyclooctadiene could theoretically produce a polymer with a repeating C10 unit containing a trisubstituted double bond and a methylene group, mirroring the key functionalities of this compound. The properties of the resulting polymer would be dictated by the choice of catalyst and reaction conditions. umn.edu

| Monomer | Catalyst | Polymer Structure | Molar Mass | Reference |

| 1,5-Cyclooctadiene | Grubbs-type Ru catalyst | Poly(butadiene) | Variable | pitt.edubeilstein-journals.org |

| Substituted Cyclooctenes | Various Ru catalysts | Functionalized Polyalkenamers | Variable | umn.edu |

This table provides examples of ROMP of cyclic olefins that can produce polymers with structures analogous to acyclic terpenes.

Enyne metathesis is a variation of olefin metathesis that involves the reaction of an alkene with an alkyne to form a 1,3-diene. wikipedia.org This reaction can be conducted in both an intramolecular (ring-closing enyne metathesis or RCEYM) and intermolecular fashion. organic-chemistry.orgchim.it For the synthesis of acyclic triene analogues of this compound, intermolecular enyne metathesis could be a powerful tool. nih.gov This approach would involve reacting a suitable terminal alkyne with an alkene, such as ethylene, to generate a conjugated diene system, which could then be further elaborated. organic-chemistry.org The reaction is driven by the formation of the thermodynamically stable conjugated diene product. wikipedia.org

| Reactant 1 (Ene) | Reactant 2 (Yne) | Catalyst | Product Type | Reference |

| Alkene | Alkyne | Ruthenium Carbene | 1,3-Diene | organic-chemistry.org |

| Ethylene | Terminal Alkyne | Grubbs Catalyst | 1,3-Butadiene derivative | wikipedia.org |

| Intramolecular Enyne | Ruthenium Carbene | Cyclic 1,3-Diene | uwindsor.ca |

This table illustrates the general principle of enyne metathesis for the formation of diene systems, a key structural motif in the target compound and its analogues.

Catalytic Dimerization and Oligomerization of Precursor Alkenes

A highly atom-economical approach to C10 terpenes is the catalytic dimerization of C5 precursors, most notably isoprene (B109036). nih.govbeilstein-journals.org This strategy directly assembles the desired carbon skeleton from readily available starting materials. The selectivity of the dimerization process is highly dependent on the catalyst system employed, leading to a variety of linear and cyclic dimers. beilstein-journals.org

A wide range of transition metal catalysts have been investigated for the dimerization of isoprene, with both homogeneous and heterogeneous systems showing promise.

Homogeneous Catalysts:

Palladium-based systems: Palladium complexes are versatile catalysts for isoprene dimerization, and the product distribution can be tuned by the choice of ligands. beilstein-journals.orgbeilstein-journals.org For example, palladium acetate in combination with triphenylphosphine has been shown to favor the formation of tail-to-tail dimers. beilstein-journals.org The use of N-heterocyclic carbene (NHC) ligands with palladium can also lead to high selectivity for specific linear dimers. researchgate.net

Nickel-based systems: Nickel catalysts are also effective for isoprene dimerization, often leading to tail-to-tail linked products like 2,7-dimethyl-1,3,7-octatriene. nih.govbeilstein-journals.org The regioselectivity can be influenced by the ligand environment around the nickel center. chemrxiv.org

Zirconium-based systems: Zirconium-based catalysts, often in combination with organoaluminum co-catalysts, can dimerize isoprene to form linear trienes. oup.commdpi.com For example, a catalyst system of zirconium(IV) n-butoxide and diethylaluminum chloride produces 2,6-dimethyl-1,trans-3,6-octatriene. oup.com

| Catalyst System | Precursor | Major Product(s) | Selectivity | Reference |

| Pd(OAc)2/PPh3 | Isoprene | 2,7-dimethyl-1,3,7-octatriene (tail-to-tail) | High | beilstein-journals.orgbeilstein-journals.org |

| Ni(0) complexes | Isoprene | Tail-to-tail dimers | Good | nih.govbeilstein-journals.org |

| Zr(IV) n-butoxide/Et2AlCl | Isoprene | 2,6-dimethyl-1,trans-3,6-octatriene (head-to-tail) | >90% | oup.com |

| Iron-based catalysts | Isoprene | [2+2] and [4+4] cycloadducts | Variable | diva-portal.org |

This table summarizes various homogeneous catalytic systems for the dimerization of isoprene, a key precursor for C10 terpene analogues.

Heterogeneous Catalysts:

The development of heterogeneous catalysts for isoprene dimerization is of great interest for industrial applications due to ease of separation and catalyst recycling. Palladium supported on a divinylbenzene resin has been shown to be an active and selective catalyst for the telomerization of isoprene, a related reaction that incorporates a nucleophile. rsc.orgrsc.org While direct dimerization to acyclic terpenes using heterogeneous catalysts is less commonly reported, this remains an active area of research. Thermal, catalyst-free cyclodimerization of isoprene at elevated temperatures is also a viable route to cyclic C10 isomers. rsc.org

Regioselective and Stereoselective Dimerization Pathways

The dimerization of isoprene is a foundational and atom-economical approach for the synthesis of C10 monoterpenes, including precursors to this compound. The primary challenge in this method lies in controlling the regioselectivity to obtain the desired linear isomer. Depending on the catalyst and reaction conditions, the dimerization of isoprene can yield head-to-head, head-to-tail, or tail-to-tail products. For the synthesis of this compound, the tail-to-tail dimer, 2,7-dimethyl-1,3,7-octatriene, is the key intermediate.

Palladium-based catalysts have demonstrated significant versatility in directing the regioselectivity of isoprene dimerization. The choice of ligands and additives plays a crucial role in favoring the formation of the linear tail-to-tail product over cyclic dimers or other linear isomers.

A simple and economical procedure for the selective tail-to-tail dimerization of isoprene utilizes a palladium acetate (Pd(OAc)₂) catalyst with triphenylphosphine (PPh₃) as a ligand. This system, often in the presence of a base such as triethylamine (Et₃N), has been shown to produce 2,7-dimethyl-1,3,7-octatriene with good selectivity. The reaction can be carried out under relatively low pressure in common organic solvents.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Pressure | Major Product | Selectivity (%) | Reference |

| Pd(OAc)₂ | PPh₃ | Et₃N | THF | 90 | Low | 2,7-dimethyl-1,3,7-octatriene | High | colab.wstandfonline.comxisdxjxsu.asia |

| PdBr₂(dppe) | dppe | NaOPh | Phenol | - | - | Head-to-head dimer | - | colab.ws |

| Pd(NO₃)₂ | PPh₃ | KOPh | Allylic alcohol | - | - | Head-to-tail dimers | - | colab.ws |

This table presents a selection of catalyst systems for the dimerization of isoprene, highlighting the conditions that favor the formation of the tail-to-tail dimer, a precursor to this compound.

Subsequent isomerization of the resulting 2,7-dimethyl-1,3,7-octatriene can then yield this compound. This isomerization can be achieved using various acid catalysts or transition metal complexes, which facilitate the migration of the double bonds to the thermodynamically more stable positions.

Asymmetric Synthetic Routes Towards Chiral Analogues

The development of asymmetric synthetic routes to chiral analogues of this compound is of significant interest for applications in areas such as pharmaceuticals and chiral materials. While the parent compound is achiral, the introduction of stereocenters into its backbone can be achieved through various asymmetric catalytic methods.

One prominent strategy involves the asymmetric hydrovinylation of dienes, which can introduce a chiral center via the addition of ethylene across a double bond. Nickel-catalyzed asymmetric hydrovinylation has been successfully applied to 1,3-dienes, offering a pathway to chiral acyclic terpenes. The enantioselectivity of these reactions is highly dependent on the nature of the chiral ligand employed, with phosphoramidites and other phosphorus-based ligands being particularly effective. By carefully tuning the ligand structure, it is possible to control the absolute stereochemistry of the newly formed stereocenter.

Another approach involves the use of chiral building blocks derived from the "chiral pool" of naturally occurring terpenes. mdpi.com These enantiopure starting materials can be elaborated through a series of stereocontrolled reactions to yield complex chiral targets. mdpi.com

| Reaction Type | Catalyst | Chiral Ligand | Substrate | Product Type | Key Feature | Reference |

| Asymmetric Hydrovinylation | Nickel Complexes | Phosphoramidites | 1,3-Dienes | Chiral Acyclic Terpenes | Installation of exocyclic stereocenters | imperial.ac.uk |

| Asymmetric Dihydroxylation | Osmium Tetroxide | Sharpless Ligands | Acyclic Terpenes | Chiral Diols | Enantiofacial selectivity | nih.gov |

| Asymmetric Diamination | Palladium(0) | Phosphoramidite | Conjugated Dienes | Chiral Cyclic Sulfamides | Direct synthesis of vicinal diamines | nih.gov |

This table summarizes key asymmetric reactions that can be applied to synthesize chiral analogues of acyclic monoterpenes like this compound.

Organometallic Coupling Reactions for Alkene Construction

Organometallic cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds and can be strategically employed in the synthesis of this compound and its analogues. Reactions such as the Suzuki, Heck, and Negishi couplings allow for the precise and efficient formation of the alkene moieties within the terpene backbone. nih.govorganic-chemistry.orgorganic-chemistry.orgwikipedia.orgwikipedia.orgmdpi.comlibretexts.orgorganic-chemistry.org

For instance, a convergent synthesis could involve the coupling of two smaller fragments. A plausible retrosynthetic analysis of this compound would disconnect the molecule into smaller, readily available building blocks that can be joined using a palladium-catalyzed cross-coupling reaction.

Suzuki Coupling : This reaction involves the coupling of an organoboron compound (e.g., a vinyl boronic acid or ester) with an organohalide (e.g., a vinyl or allyl halide) in the presence of a palladium catalyst and a base. xisdxjxsu.asiawikipedia.orglibretexts.orgorganic-chemistry.org This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene. nih.govorganic-chemistry.orgwikipedia.orgmdpi.com This could be envisioned for the introduction of one of the vinyl groups in the target structure.

Negishi Coupling : This reaction utilizes an organozinc reagent, which is coupled with an organohalide. organic-chemistry.orgwikipedia.orgyoutube.com Organozinc reagents are highly reactive and can be prepared from a variety of precursors.

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Bond Formation | Reference |

| Suzuki | Organoboron (e.g., R-B(OH)₂) | Organohalide (e.g., R'-X) | Palladium Complex | C(sp²) - C(sp²) | xisdxjxsu.asiawikipedia.orglibretexts.orgorganic-chemistry.org |

| Heck | Alkene | Organohalide (e.g., R-X) | Palladium Complex | C(sp²) - C(sp²) | nih.govorganic-chemistry.orgwikipedia.orgmdpi.com |

| Negishi | Organozinc (e.g., R-ZnX) | Organohalide (e.g., R'-X) | Palladium or Nickel Complex | C(sp²) - C(sp²) / C(sp²) - C(sp³) | organic-chemistry.orgwikipedia.orgyoutube.com |

This table outlines major organometallic cross-coupling reactions that can be utilized for the construction of the carbon skeleton of this compound.

Functional Group Interconversion and Derivatization Strategies

The diene and triene systems present in this compound and its precursors, such as 2,7-dimethyl-1,3,7-octatriene, offer numerous possibilities for functional group interconversion and derivatization. These transformations can lead to a diverse array of valuable compounds with applications in various fields.

Common functional group interconversions for alkenes include:

Oxidation : The double bonds can be oxidized to form epoxides, diols, or can be cleaved to yield aldehydes, ketones, or carboxylic acids.

Reduction : Selective hydrogenation of one or more double bonds can lead to partially or fully saturated analogues.

Hydroformylation : The addition of a formyl group and a hydrogen atom across a double bond can introduce an aldehyde functionality, which can be further transformed. researchgate.net

Hydration : The addition of water across a double bond, typically acid-catalyzed, can produce alcohols.

These transformations allow for the conversion of the basic terpene skeleton into a wide range of more complex and functionalized molecules.

Implementation of Green Chemistry Principles in Synthetic Pathways

The synthesis of fine chemicals from renewable feedstocks like terpenes is a key area of focus in green chemistry. tandfonline.com The production of this compound and its derivatives can be made more sustainable by incorporating green chemistry principles.

Key aspects of green chemistry in this context include:

Use of Renewable Feedstocks : Isoprene, the building block for this compound, can be derived from biomass, making the entire synthetic route more sustainable. bath.ac.uk

Catalysis : The use of efficient and selective catalysts, such as the palladium systems for dimerization, minimizes waste and energy consumption. Heterogeneous catalysts are particularly advantageous as they can be easily separated and recycled. tandfonline.com

Green Solvents : Replacing traditional volatile organic compounds with greener alternatives, such as bio-based solvents or even solvent-free conditions, can significantly reduce the environmental impact of the synthesis. mdpi.comacs.orgsigmaaldrich.comresearchgate.netacs.org Terpenes themselves, like limonene or pinene, are being explored as green solvents. acs.orgresearchgate.netacs.org

Atom Economy : Reactions like dimerization are inherently atom-economical as they combine two molecules without the formation of byproducts.

By focusing on these principles, the synthesis of this compound can be aligned with the goals of sustainable chemical manufacturing.

Mechanistic Organic Chemistry and Catalysis Involving 2 Methyl 6 Methylene 2 Octene

Elucidation of Olefin Metathesis Reaction Mechanisms

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. This transformation has become an indispensable tool for the synthesis of complex molecules and polymers, largely due to the development of well-defined transition metal catalysts. The reaction's utility stems from its high efficiency and functional group tolerance. libretexts.org For a substrate like 2-Methyl 6-methylene 2-octene, with two distinct double bonds, metathesis reactions can lead to a variety of products, including ring-closing metathesis (RCM) to form cyclic compounds or cross-metathesis with other olefins.

The widely accepted mechanism for olefin metathesis was first proposed by Yves Chauvin, for which he, along with Robert H. Grubbs and Richard R. Schrock, was awarded the Nobel Prize in Chemistry in 2005. The Chauvin mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal alkylidene (or carbene) complex and an alkene.

The catalytic cycle begins with the coordination of one of the double bonds of this compound to a transition metal alkylidene complex. This is followed by a [2+2] cycloaddition to form a four-membered ring intermediate known as a metallacyclobutane. harvard.edu This intermediate is key to the reaction and can then undergo a retro-[2+2] cycloaddition. This fragmentation can either regenerate the starting materials or, more productively, form a new alkene and a new metal alkylidene complex. This new alkylidene can then react with the second double bond of the same molecule (in an intramolecular sense for RCM) or with another alkene molecule (in an intermolecular sense for cross-metathesis), propagating the catalytic cycle.

The feasibility and outcome of olefin metathesis reactions are heavily dependent on the catalyst employed. The two most prominent classes of homogeneous catalysts are those developed by Richard Schrock and Robert Grubbs. libretexts.org

Schrock catalysts are typically high-oxidation-state molybdenum or tungsten complexes with alkoxide and imido ligands. libretexts.org They are known for their high activity, which allows for the metathesis of sterically hindered and electron-deficient olefins. libretexts.orgorganic-chemistry.org However, they are also highly sensitive to air and moisture and have lower tolerance for certain functional groups. libretexts.org

Grubbs catalysts are ruthenium-based alkylidene complexes. The first-generation Grubbs catalyst features tricyclohexylphosphine ligands, while the more active second-generation catalysts incorporate an N-heterocyclic carbene (NHC) ligand. libretexts.orgharvard.edu Grubbs catalysts are generally more tolerant of functional groups and are less sensitive to air and moisture compared to Schrock catalysts, making them more user-friendly for a broader range of synthetic applications. harvard.eduorganic-chemistry.org The choice between a Schrock and a Grubbs catalyst for a reaction involving this compound would depend on the desired reactivity and the presence of other functional groups in a more complex substrate.

| Catalyst Type | Metal Center | Typical Ligands | Key Characteristics |

|---|---|---|---|

| Schrock Catalysts | Molybdenum (Mo) or Tungsten (W) | Alkoxide, Imido | High activity, suitable for sterically demanding substrates, sensitive to air and moisture. libretexts.orgorganic-chemistry.org |

| Grubbs Catalysts (1st Gen) | Ruthenium (Ru) | Tricyclohexylphosphine | Good functional group tolerance, stable in air and moisture. harvard.edu |

| Grubbs Catalysts (2nd Gen) | Ruthenium (Ru) | N-Heterocyclic Carbene (NHC), Tricyclohexylphosphine | Higher activity than 1st generation, broad functional group tolerance. libretexts.orgharvard.edu |

The progress of an olefin metathesis reaction is governed by both kinetic and thermodynamic factors. Kinetically, the rate of the reaction is influenced by the nature of the catalyst, the substrate, and the reaction conditions. For instance, the initiation rate of the catalyst (the rate at which the active catalytic species is formed) and the rate of the subsequent steps in the catalytic cycle are crucial.

Thermodynamically, the position of the equilibrium is a key consideration. In many metathesis reactions, such as ring-closing metathesis, the reaction is driven forward by the formation of a thermodynamically stable cyclic product and the release of a small, volatile alkene like ethylene, which can be removed from the reaction mixture. organic-chemistry.org For a diene like this compound, an intramolecular RCM would be entropically favored if a stable five- or six-membered ring can be formed. The relative stability of the double bonds in the substrate and product also plays a significant role in determining the final product distribution.

Mechanistic Insights into Alkene Dimerization and Oligomerization

Alkene dimerization and oligomerization are processes that combine two or more alkene molecules to form larger molecules. These reactions are of significant industrial importance for the production of fuels and chemical feedstocks. nih.govnih.gov Transition metal catalysts, particularly those based on nickel, titanium, and zirconium, are often employed to control the selectivity of these reactions. nih.gov For this compound, its two reactive double bonds make it a candidate for various dimerization and oligomerization pathways, potentially leading to a complex mixture of products.

A common mechanistic pathway for alkene dimerization and oligomerization involves the formation of metal hydride intermediates. nih.govpreprints.org The catalytic cycle is often initiated by the insertion of an alkene into a metal-hydride (M-H) bond, a process known as hydrometalation. nih.govpreprints.org This step forms a metal-alkyl intermediate.

Subsequently, a second alkene molecule can insert into the newly formed metal-alkyl bond in a step called carbometalation. nih.gov This process extends the carbon chain. The regioselectivity of this insertion step is a critical factor in determining the structure of the final product. The nature of the metal, its ligand environment, and the structure of the alkene all influence whether the insertion occurs in a Markovnikov or anti-Markovnikov fashion.

After one or more alkene insertions, the growing alkyl chain can be released from the metal center through several pathways, terminating the oligomerization for that chain. One of the most common termination steps is β-hydride elimination. nih.govpreprints.org In this process, a hydrogen atom from the carbon beta to the metal is transferred back to the metal center, regenerating the metal hydride catalyst and releasing the oligomer as an alkene. osti.gov

Chain transfer is another important mechanism for product release and catalyst regeneration. nih.gov This can occur through transfer to an organometallic cocatalyst, such as an aluminum alkyl, or to another monomer molecule. The competition between chain propagation (further alkene insertion) and chain termination (e.g., β-hydride elimination) determines the molecular weight distribution of the resulting oligomers. By tuning the reaction conditions and catalyst system, it is possible to favor the formation of dimers, trimers, or higher oligomers.

| Mechanistic Step | Description | Key Intermediate/Process |

|---|---|---|

| Initiation | Formation of the active catalyst, often a metal hydride. | Metal Hydride Species |

| Propagation | Insertion of an alkene into a metal-hydride or metal-alkyl bond. | Hydrometalation, Carbometalation nih.gov |

| Termination | Release of the oligomer chain from the metal center. | β-Hydride Elimination, Chain Transfer nih.govosti.gov |

Catalytic Hydrogenation and Hydrodeoxygenation Studies

The catalytic hydrogenation of this compound, a polyunsaturated hydrocarbon, presents a challenge in controlling the selectivity of the reduction process. The presence of two distinct double bonds—a trisubstituted internal double bond and a disubstituted terminal double bond—necessitates careful catalyst design to achieve desired products. While specific studies on the hydrodeoxygenation of oxygenated derivatives of this compound are scarce, general principles from terpene chemistry can be applied.

Catalyst Design and Support Effects

The choice of catalyst and support material is crucial in directing the outcome of hydrogenation reactions. For the selective hydrogenation of polyenes like this compound, catalysts based on palladium, platinum, nickel, and ruthenium are commonly employed.

Catalyst Composition:

Palladium (Pd): Often favored for its high activity and selectivity in the hydrogenation of carbon-carbon multiple bonds. Palladium catalysts can be modified with other metals to tune their selectivity. For instance, the addition of a second metal like zinc to palladium has been shown to enhance selectivity in the hydrogenation of alkynes to alkenes by altering the electronic properties of the palladium surface.

Nickel (Ni): A more cost-effective alternative to precious metals, nickel catalysts, particularly Raney nickel, are effective for complete saturation of alkenes. For selective hydrogenation, bimetallic or trimetallic nickel catalysts, such as Ni-Co-Cu systems, have been developed to control the hydrogenation of polyenes. acs.orgacs.org

Ruthenium (Ru): Ruthenium complexes have been investigated for the homogeneous hydrogenation of polyenes. The catalytic activity can be influenced by the ligands attached to the ruthenium center. For instance, the use of sterically hindered tertiary amines as promoters can enhance the reaction rate. google.com

Cobalt (Co): Cobalt carbonyl complexes bearing tertiary phosphine ligands have been studied for the selective homogeneous hydrogenation of polyenes to monoenes. rsc.org The electronic properties of the phosphine ligand play a significant role in catalyst activity and selectivity. rsc.org

Support Materials:

The support material plays a critical role in dispersing and stabilizing the metal nanoparticles, and it can also influence the catalytic activity and selectivity through metal-support interactions.

Carbon: Activated carbon is a common support due to its high surface area and chemical inertness. Graphene nanoplatelets have also been explored as a support for palladium nanoparticles, showing that the support can influence the availability of hydrogen at the metal/support interface. acs.orgnih.gov Studies on palladium particles supported on graphene have indicated that smaller particles (around 100 atoms or fewer) are more significantly influenced by the support. flvc.org

Alumina (Al₂O₃): Alumina is another widely used support that can exist in various phases. The morphology of the alumina support, such as hexagonal plates, can influence the size and electron density of the supported metal particles, thereby affecting the selectivity of hydrogenation. acs.orgacs.org

Silica (SiO₂): Silica is a relatively inert support that can be functionalized to tune its interaction with the metal catalyst.

Zeolites: These microporous materials can offer shape selectivity, influencing the reaction based on the size and shape of the reactants and products.

The following table summarizes various catalyst systems used for the hydrogenation of polyenes, which can be considered as models for the hydrogenation of this compound.

| Catalyst System | Support | Type of Hydrogenation | Key Findings |

| Ni-Co-Cu | γ-Al₂O₃ hexagonal plates | Selective hydrogenation of triene/diene to monoene | Achieved high selectivity (76% monoene) by controlling catalyst morphology and metal composition. acs.orgacs.org |

| [Co(CO)₃PR₃]₂ | None (Homogeneous) | Selective hydrogenation of cyclododecatriene to cyclododecene | Catalyst activity and selectivity are influenced by the σ-donor strength of the phosphine ligand. rsc.org |

| Ru-ligand complex | None (Homogeneous) | Hydrogenation of polyenes to monoenes | Sterically-hindered tertiary amines can act as promoters to shorten the reaction induction period. google.com |

| Pd nanoparticles | Graphene Nanoplatelets | Ethylene hydrogenation | Graphene support can provide an additional supply of hydrogen to the palladium nanoparticles. acs.orgnih.gov |

Selectivity Control in Reduction Reactions

Controlling the chemoselectivity (which double bond reacts) and stereoselectivity of the hydrogenation of this compound is a key challenge. The trisubstituted double bond is generally more sterically hindered but also more electron-rich than the terminal methylene (B1212753) group, leading to a competition between electronic and steric effects.

Strategies for Selectivity Control:

Catalyst Modifiers: The addition of specific compounds to the reaction mixture can selectively poison certain active sites on the catalyst surface, thereby enhancing selectivity towards the partial hydrogenation product. For example, in the hydrogenation of alkynes, quinoline is famously used with a palladium catalyst (Lindlar's catalyst) to stop the reaction at the alkene stage.

Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent can significantly impact selectivity. Higher hydrogen pressures and temperatures generally favor complete saturation. The choice of solvent can influence the conformation of the substrate on the catalyst surface and thus the selectivity. researchgate.net

Metal Particle Size and Morphology: The size and shape of the metal nanoparticles can influence the coordination of the substrate and therefore the reaction pathway. For instance, in the hydrogenation of cinnamaldehyde over platinum nanoparticles, larger particles favored the hydrogenation of the C=O bond over the C=C bond. nih.gov

Support Polarity: The polarity of the support can affect the orientation of the substrate on the catalyst surface, which in turn can influence which functional group is preferentially hydrogenated. nih.gov

Confined Catalysts: Encapsulating metal active species within the pores of materials like zeolites or metal-organic frameworks can impose shape-selective constraints, leading to enhanced selectivity. rsc.org

The following table outlines strategies for controlling selectivity in hydrogenation reactions, which are applicable to this compound.

| Strategy | Description | Example |

| Catalyst Modifiers | Additives that selectively block certain active sites. | Use of quinoline with Pd catalysts to achieve partial hydrogenation of alkynes. |

| Reaction Conditions | Optimization of pressure, temperature, and solvent. | Switching the solvent from hydrocarbon to 2-propanol in the hydrogenation of geraniol over Cu/Al₂O₃ changes the product from a mixture to citronellol with 98% selectivity. researchgate.net |

| Particle Size Control | Varying the size of the metal nanoparticles. | Larger Pt nanoparticles favor C=O hydrogenation over C=C hydrogenation in cinnamaldehyde. nih.gov |

| Support Polarity | Utilizing supports with different polarities. | Support polarity can influence substrate orientation and chemoselectivity in benzaldehyde hydrogenation. nih.gov |

| Catalyst Confinement | Using porous materials to create shape-selective environments. | Metal species confined in zeolites or MOFs can exhibit intermolecular and intramolecular selectivity. rsc.org |

Exploration of Other Catalytic Transformations (e.g., Oxidation, Hydration)

Beyond reduction reactions, the double bonds in this compound are susceptible to a variety of other catalytic transformations, including oxidation and hydration, which can lead to valuable chemical intermediates.

Catalytic Oxidation:

The selective oxidation of one of the two double bonds in this compound, or its isomer dihydromyrcene, is a synthetically useful transformation. Epoxidation, the formation of an epoxide ring, is a common oxidation reaction of alkenes.

Catalyst Systems: Titanium-containing molecular sieves, such as TS-1 and TiAlβ, have been shown to be effective catalysts for the regioselective epoxidation of dihydromyrcene. rsc.org

Oxidants: A variety of oxidants can be used in conjunction with these catalysts, including aqueous hydrogen peroxide, tert-butyl hydroperoxide, and urea-hydrogen peroxide. rsc.org

Selectivity: In the case of dihydromyrcene, epoxidation typically occurs at the more electron-rich trisubstituted double bond. rsc.org However, the product distribution can be influenced by factors such as the catalyst framework type, the choice of oxidant, and the amount of solvent used. rsc.org The subsequent ring-opening of the epoxide can also be controlled by the reaction conditions.

Catalytic Hydration:

The addition of water across a double bond, known as hydration, is an important industrial process for the production of alcohols. For this compound, hydration can potentially occur at either of the two double bonds, leading to different tertiary alcohols. Studies on the direct hydration of the isomeric dihydromyrcene to produce dihydromyrcenol (B102105), a valuable fragrance ingredient, provide significant insights.

Catalysts:

Strong Acid Cation Exchange Resins (SACER): These solid acid catalysts have been effectively used for the hydration of dihydromyrcene.

H-beta Zeolite: This zeolite has demonstrated good conversion and excellent selectivity to dihydromyrcenol in the presence of a non-protic co-solvent like acetone. researchgate.net

Ionic Liquids: Acidic ionic liquids have been shown to be selective media for the acid-catalyzed direct hydration of dihydromyrcene to dihydromyrcenol. rsc.orgresearchgate.net

Reaction Conditions and Selectivity: The hydration of dihydromyrcene typically follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the double bond, leading to the formation of the tertiary alcohol, dihydromyrcenol. The use of co-solvents is often necessary to achieve a single-phase system and improve reaction rates. researchgate.net The selectivity to dihydromyrcenol can be very high under optimized conditions. rsc.orgresearchgate.net

The following table summarizes the catalysts and conditions used for the hydration of dihydromyrcene.

| Catalyst | Co-solvent | Temperature Range | Key Findings |

| Strong Acid Cation Exchange Resins | Isopropyl alcohol | 353.15 K - 383.15 K | Effective for direct hydration in a jet reactor. |

| H-beta Zeolite | Acetone | 333.15 K - 353.15 K | Achieves reasonable conversion with excellent selectivity to dihydromyrcenol. researchgate.net |

| Acidic Ionic Liquids | - | - | Proceeds with high selectivity to dihydromyrcenol. rsc.orgresearchgate.net |

Biosynthesis and Natural Product Chemistry of 2 Methyl 6 Methylene 2 Octene

Investigation of Isoprenoid Biosynthesis Pathways

All terpenoids, including the acyclic monoterpene 2-Methyl-6-methylene-2-octene, are synthesized from the universal five-carbon (C5) precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). chemicalbook.com Organisms utilize two primary and independent pathways to produce these fundamental building blocks: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. scentree.co

The Mevalonate (MVA) Pathway: Primarily active in the cytosol of eukaryotes (including higher plants), archaea, and some bacteria, the MVA pathway begins with the condensation of three acetyl-CoA molecules. scentree.co A series of enzymatic steps converts acetyl-CoA into mevalonic acid, which is then decarboxylated and phosphorylated to yield IPP.

The Methylerythritol Phosphate (MEP) Pathway: This pathway operates in the plastids of plants, most bacteria, and some protozoa. scentree.co It starts from the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. This pathway is generally responsible for the production of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40) in plants. scentree.co

Once IPP and DMAPP are formed, they are condensed head-to-tail by the enzyme geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP), the direct C10 precursor to all monoterpenes. scentree.co Given that 2-Methyl-6-methylene-2-octene is a C10 monoterpene, its biosynthesis would originate from GPP, which is predominantly supplied by the MEP pathway within plant plastids. scentree.co

| Pathway | Starting Materials | Cellular Location (in Plants) | Primary End Products |

| Mevalonate (MVA) Pathway | Acetyl-CoA | Cytosol | Sesquiterpenes (C15), Triterpenes (C30) |

| Methylerythritol Phosphate (MEP) Pathway | Pyruvate, Glyceraldehyde-3-phosphate | Plastids | Monoterpenes (C10), Diterpenes (C20) |

Enzymatic Mechanisms in Terpenoid Production and Diversification

The immense structural diversity of terpenoids arises from the activity of a large class of enzymes known as terpene synthases (TPSs). foreverest.net These enzymes catalyze the conversion of acyclic prenyl diphosphate precursors, like GPP, into a vast array of linear or cyclic terpene skeletons. foreverest.net

The formation of an acyclic monoterpene such as 2-Methyl-6-methylene-2-octene from GPP would be catalyzed by a specific, though currently uncharacterized, monoterpene synthase (MTS). The general mechanism involves:

Ionization: The TPS enzyme facilitates the removal of the diphosphate group from GPP, generating a highly reactive geranyl carbocation. scentree.co

Rearrangement and Proton Transfer: The enzyme's active site guides the stabilization and conformation of this carbocation. For an acyclic product, the process concludes with a proton transfer (deprotonation) from a specific carbon atom to quench the positive charge and form the final double bond structure of the monoterpene olefin. scentree.co

The product specificity of a TPS is remarkable; even single amino acid changes within the enzyme's active site can dramatically alter the final product, leading to a different monoterpene or a mixture of several. nih.gov

Following the initial formation of the basic terpene skeleton by a TPS, further structural diversification can occur through the action of other enzymes. Cytochrome P450 monooxygenases (CYP450s) are a major family of enzymes that introduce functional groups (like hydroxyl groups) onto the terpene backbone. foreverest.net These modifications, along with subsequent reactions like dehydrogenations or acylations, create the vast chemical diversity observed in terpenoids. foreverest.net

Biogenetic Relationship to Insect Pheromones and Semiochemicals

Terpenoids are a cornerstone of chemical communication in the natural world, frequently acting as semiochemicals—chemicals that convey signals. In insects, terpenes and their derivatives are widely used as pheromones for a variety of functions, including mating, aggregation, and alarm signaling. scentree.co Acyclic monoterpenes, due to their volatility, are particularly well-suited for this role. chemicalbook.com

While 2-Methyl-6-methylene-2-octene has not been specifically identified as a pheromone, its structure is highly analogous to known insect semiochemicals. For instance, the structurally similar compounds myrcene (B1677589) and ocimene are common components of insect pheromone blends and also act as kairomones, attracting predators and parasitoids of herbivorous insects. chemicalbook.com

A compelling example of a closely related insect pheromone is 2-methyl-6-methyleneoct-7-en-4-ol , an aggregation pheromone utilized by several species of bark beetles (Coleoptera). This compound shares the same carbon skeleton as 2-Methyl-6-methylene-2-octene, differing only by the presence of a hydroxyl group and an additional double bond. This close structural relationship suggests a similar biogenetic origin from GPP, followed by enzymatic modifications (hydroxylation) in the insect. The use of such compounds by insects highlights the evolutionary convergence of chemical signals between different organisms. nih.gov

Structural Analogs and Their Occurrence in Biological Systems

Numerous structural analogs of 2-Methyl-6-methylene-2-octene are widely distributed in nature, particularly in the plant kingdom. These compounds are often major constituents of essential oils and play significant ecological roles. The study of these analogs provides a framework for understanding the potential natural context of 2-Methyl-6-methylene-2-octene.

The most prominent analogs are the isomeric acyclic monoterpenes myrcene and ocimene. Another close analog is dihydromyrcenol (B102105), which is the alcohol form of the hydrogenated version of the target compound's skeleton. Although dihydromyrcenol is found very rarely in nature, it is a significant synthetic fragrance compound. scentree.conih.gov

| Compound Name | Structure | Natural Occurrence (Examples) |

| β-Myrcene | 7-methyl-3-methylene-1,6-octadiene | Hops (Humulus lupulus), Mango (Mangifera indica), Thyme (Thymus vulgaris), Lemongrass (Cymbopogon spp.) epa.govscispace.com |

| (E)-β-Ocimene | (3E)-3,7-dimethyl-1,3,6-octatriene | Snapdragon flowers (Antirrhinum majus), many orchids, used as an anti-aphrodisiac pheromone in Heliconius butterflies chemeo.com |

| Dihydromyrcenol | 2,6-dimethyloct-7-en-2-ol | Reported in Punica granatum (Pomegranate) and Pelargonium quercifolium nih.gov |

The biosynthesis of both myrcene and (E)-β-ocimene has been shown to proceed directly from geranyl diphosphate, catalyzed by specific myrcene and ocimene synthases, respectively. chemeo.com These enzymes belong to the TPS family and provide a direct biochemical precedent for the likely synthesis of 2-Methyl-6-methylene-2-octene from the same GPP precursor.

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules like 2-Methyl-6-methylene-2-octene. It provides detailed information about the chemical environment of individual protons and carbon atoms.

1D and 2D NMR Techniques for Connectivity and Structure Elucidation

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the molecule's structure. The ¹H NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum indicates the number of unique carbon atoms and their hybridization state. nih.gov

To establish the precise connectivity of the molecular framework, two-dimensional (2D) NMR experiments are indispensable. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-Methyl-6-methylene-2-octene, COSY would show correlations between the vinyl proton and adjacent methylene (B1212753) protons, as well as couplings within the alkyl chain. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals in the ¹³C spectrum based on the more readily interpretable ¹H spectrum. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is vital for connecting different spin systems and piecing together the complete molecular structure, such as linking the methyl groups to their respective olefinic carbons. sdsu.eduemerypharma.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methyl-6-methylene-2-octene (Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary in different solvents.)

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 1.6 - 1.7 (s) | 20 - 25 |

| 2 | - | 130 - 135 |

| 3 | 5.0 - 5.2 (t) | 120 - 125 |

| 4 | 1.9 - 2.1 (m) | 35 - 40 |

| 5 | 1.9 - 2.1 (m) | 25 - 30 |

| 6 | - | 145 - 150 |

| 7 | 2.0 - 2.2 (t) | 30 - 35 |

| 8 | 0.8 - 1.0 (t) | 10 - 15 |

| 9 (on C2) | 1.6 - 1.7 (s) | 20 - 25 |

Dynamic NMR for Conformational Dynamics

Due to the presence of multiple single bonds, 2-Methyl-6-methylene-2-octene is a flexible molecule that can exist in numerous conformations that rapidly interconvert at room temperature. mdpi.comnih.gov Dynamic NMR spectroscopy is a powerful technique to study these conformational changes. libretexts.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At lower temperatures, the rate of interconversion can be slowed down sufficiently on the NMR timescale to potentially observe distinct signals for different conformers. From an analysis of the temperature-dependent spectra, the energy barriers for bond rotation can be determined, providing valuable insights into the molecule's conformational landscape. auremn.org.br

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of 2-Methyl-6-methylene-2-octene is expected to show characteristic absorption bands for C-H stretching and bending vibrations, as well as C=C stretching vibrations. nist.gov Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds, making it well-suited for observing the C=C stretching modes of the two double bonds in this molecule.

Table 2: Predicted IR and Raman Vibrational Frequencies for 2-Methyl-6-methylene-2-octene (Note: These are predicted values based on characteristic group frequencies.)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (sp²) | 3010 - 3090 | 3010 - 3090 |

| C-H stretch (sp³) | 2850 - 2960 | 2850 - 2960 |

| C=C stretch (trisubstituted) | 1665 - 1675 | 1665 - 1675 (strong) |

| C=C stretch (disubstituted) | 1640 - 1650 | 1640 - 1650 (strong) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. nih.gov For C₁₀H₁₈, the expected exact mass would be determined with high precision, confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. In electron ionization (EI) mass spectrometry, the molecular ion undergoes fragmentation, and the resulting fragment ions are detected. The fragmentation of terpenes like 2-Methyl-6-methylene-2-octene is often complex but can reveal key structural motifs. mdpi.comresearchgate.net Common fragmentation pathways for acyclic terpenes involve allylic cleavages and rearrangements. nih.gov

Table 3: Predicted Key Mass Fragments for 2-Methyl-6-methylene-2-octene (Note: These are predicted fragments based on common fragmentation patterns of terpenes.)

| m/z | Possible Fragment |

|---|---|

| 138 | [C₁₀H₁₈]⁺ (Molecular Ion) |

| 123 | [C₉H₁₅]⁺ (Loss of CH₃) |

| 95 | [C₇H₁₁]⁺ |

| 81 | [C₆H₉]⁺ |

| 69 | [C₅H₉]⁺ |

Advanced Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS) with Deconvolution Algorithms

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds in a mixture. srce.hr 2-Methyl-6-methylene-2-octene, being a volatile terpene, is well-suited for GC-MS analysis. The compound is separated from other components of a mixture based on its boiling point and interaction with the stationary phase of the GC column. The retention time is a characteristic property that can be used for its identification. nist.gov

In complex mixtures such as essential oils, where numerous isomers with similar structures may be present, chromatographic peaks can overlap. mdpi.comsrainstruments.it Deconvolution algorithms are sophisticated software tools that can be applied to the GC-MS data to resolve these overlapping peaks. researchgate.net By analyzing the subtle differences in the mass spectra across a co-eluting peak, these algorithms can mathematically separate the individual components and provide a "pure" mass spectrum for each, enabling more accurate identification and quantification.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Chiral Gas Chromatography for Enantiomeric Excess Determination

Following an extensive search of scientific literature and chemical databases, no specific research findings detailing the chiral gas chromatography (GC) analysis for the determination of enantiomeric excess of 2-Methyl-6-methylene-2-octene were identified.

Chiral gas chromatography is a powerful analytical technique used to separate enantiomers, which are non-superimposable mirror-image isomers of a chiral compound. This separation is crucial for determining the enantiomeric excess (ee), a measure of the purity of one enantiomer in a mixture. The technique typically employs a chiral stationary phase (CSP) within the GC column, which interacts differently with each enantiomer, leading to different retention times and, thus, their separation.

While general methodologies for the chiral separation of related terpene compounds, such as myrcene (B1677589) and its derivatives, are well-established and commonly utilize cyclodextrin-based chiral stationary phases, specific application to 2-Methyl-6-methylene-2-octene is not documented in the available resources. This includes a lack of information on:

Specific Chiral Stationary Phases (CSPs): The particular type of chiral column that effectively resolves the enantiomers of 2-Methyl-6-methylene-2-octene.

Gas Chromatographic Conditions: Optimized parameters such as temperature programs, carrier gas flow rates, and injector/detector temperatures.

Retention Data: Retention times for the individual enantiomers, which are essential for their identification and quantification.

Enantiomeric Excess Data: Published values of enantiomeric excess for this compound in natural or synthetic samples.

Consequently, the creation of detailed research findings and data tables as requested for this specific subsection is not possible based on the currently accessible scientific literature. Further experimental research would be required to develop and validate a method for the chiral GC analysis of 2-Methyl-6-methylene-2-octene.

Stereochemistry and Conformational Analysis of 2 Methyl 6 Methylene 2 Octene

Conformational Energy Landscapes and Isomer Preferences

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. quora.com While rotation around the C=C double bonds is restricted, the single bonds within the acyclic carbon chain of 2-methyl-6-methylene-2-octene allow for a variety of conformations. The relative energies of these conformers define the molecule's conformational energy landscape.

The stability of these conformers is primarily determined by two factors:

Torsional strain: This arises from the repulsion between electron clouds of bonds on adjacent atoms. Eclipsed conformations have higher torsional strain and are less stable than staggered conformations. libretexts.org

Steric strain: This occurs when bulky groups are forced into close proximity, leading to van der Waals repulsion. pdx.edu

The most stable conformers will be those that minimize both torsional and steric strain. For the C4-C5 bond, for instance, an anti-periplanar arrangement, where the larger alkyl groups are 180° apart, would be the most stable conformation. Gauche interactions, where these groups are 60° apart, would be higher in energy due to steric hindrance. fiu.edu

The following interactive table illustrates a hypothetical energy profile for rotation around the C4-C5 bond, showcasing the relative energies of different conformers. Note: These energy values are illustrative examples based on typical values for acyclic alkanes and are not derived from experimental data for this specific molecule.

| Dihedral Angle (C3-C4-C5-C6) | Conformation | Relative Energy (kJ/mol) | Primary Strain Type |

| 0° | Eclipsed | 20 | Torsional & Steric |

| 60° | Gauche | 3.8 | Steric |

| 120° | Eclipsed | 16 | Torsional |

| 180° | Anti | 0 | Minimal |

| 240° | Eclipsed | 16 | Torsional |

| 300° | Gauche | 3.8 | Steric |

At room temperature, the molecule will rapidly interconvert between these conformations, but it will spend the majority of its time in the lower-energy staggered conformations, particularly the anti-conformation where the largest substituents are furthest apart.

Dihedral Angle Analysis and Torsional Strain Contributions

Torsional strain is the energy penalty associated with eclipsed conformations, where bonds on adjacent atoms are aligned, leading to maximal electron-electron repulsion. libretexts.org The energy barrier to rotation around a carbon-carbon single bond is a direct consequence of this torsional strain. For a simple molecule like ethane, this barrier is approximately 12 kJ/mol. progress-in-physics.com

For 2-methyl-6-methylene-2-octene, the torsional strain contributions will vary depending on the specific bond being rotated and the size of the substituents. For example, rotation around the C3-C4 bond will involve the movement of the bulky isopropylidene group relative to the rest of the alkyl chain. The eclipsed conformations for this rotation will be significantly destabilized due to both torsional strain from the eclipsing C-H and C-C bonds and steric strain between the substituents.

The table below provides hypothetical torsional strain energy contributions for eclipsing interactions that could occur during rotation around the single bonds in 2-methyl-6-methylene-2-octene. This data is illustrative and based on general principles of conformational analysis.

| Eclipsing Interaction | Estimated Torsional Strain (kJ/mol) |

| H / H | 4.0 |

| H / CH3 | 6.0 |

| CH3 / CH3 | 11.0 |

| H / Ethyl Group | 6.5 |

| CH3 / Ethyl Group | 12.0 |

The total potential energy of any given conformation is a sum of these torsional strain contributions, along with steric and angle strain. By analyzing the dihedral angles, one can predict the most stable, low-energy conformations of the molecule.

Computational Approaches to Conformational Dynamics

Due to the complexity of the conformational landscape for a molecule like 2-methyl-6-methylene-2-octene, computational chemistry methods are invaluable tools for a detailed analysis. These approaches can be used to map the potential energy surface, identify stable conformers, and determine the energy barriers between them.

Molecular Mechanics (MM): This method uses classical physics to model molecules. wikipedia.org It treats atoms as balls and bonds as springs, with a set of parameters known as a force field to describe the energy of a molecule as a function of its geometry. nih.gov MM is computationally efficient and is well-suited for performing conformational searches, where a large number of possible conformations are generated and their relative energies are calculated to find the most stable ones. youtube.comcsbsju.edu

Quantum Mechanics (QM) Methods: These methods are based on solving the Schrödinger equation and provide a more accurate description of the electronic structure and energy of a molecule. nih.gov

Density Functional Theory (DFT): DFT is a popular QM method that calculates the electronic energy based on the molecule's electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for calculating the energies of different conformers and the transition states connecting them. eurjchem.comresearchgate.netripublication.com DFT can provide valuable insights into the subtle electronic effects that may influence conformational preferences. fu-berlin.de

A typical computational workflow for analyzing the conformational dynamics of 2-methyl-6-methylene-2-octene would involve an initial conformational search using a molecular mechanics force field to identify low-energy conformers. The geometries of these conformers would then be further optimized and their energies recalculated at a higher level of theory, such as DFT, to obtain more accurate results. This combined approach allows for a thorough exploration of the conformational space and a reliable prediction of the most stable structures and their relative populations.

Computational Chemistry and Theoretical Modeling of 2 Methyl 6 Methylene 2 Octene

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations can provide detailed information about the interactions between 2-methyl-6-methylene-2-octene and other molecules, such as solvents, lipids, or proteins. mdpi.com

In these simulations, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to model the system's dynamics. This approach has been used to study how myrcene (B1677589) interacts with biological systems. For example, MD simulations have been employed to understand the nature of interactions between terpenes and the CB1 receptor, revealing stable binding in pockets near the active site. mdpi.com Other studies have used MD simulations to rationalize the enantioselectivity of enzymes acting on myrcene derivatives. acs.org Furthermore, research into the interaction of myrcene with lipid films, which are models for cell membranes, shows how the terpene can incorporate into and affect the ordering of the lipid molecules. uj.edu.pl

Application of Transition State Theory to Reaction Kinetics

Transition State Theory (TST) is a theoretical framework for understanding the rates of chemical reactions. wikipedia.orglibretexts.org It posits that for a reaction to occur, the reactants must pass through a high-energy configuration known as the transition state, or activated complex. youtube.com The rate of the reaction is then determined by the concentration of this activated complex and the frequency with which it converts to products.

The key parameters in TST are the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), which together determine the Gibbs free energy of activation (ΔG‡). youtube.com These parameters can be calculated using the geometric and vibrational frequency data obtained from quantum chemical methods like DFT or ab initio calculations for the reactants and the transition state. By applying TST, one can predict the rate constant (k) of a reaction as a function of temperature, providing a direct link between the computed potential energy surface and macroscopic reaction kinetics. libretexts.org

Quantitative Structure-Activity Relationships (QSAR) for Related Monoterpenes

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are built by correlating calculated molecular descriptors (properties derived from the molecular structure) with experimentally measured activities.

For monoterpenes, QSAR studies can predict various biological activities, such as neuroprotective, sedative, or insecticidal effects. researchgate.netbohrium.com The molecular descriptors used in these models can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, shape indices), or lipophilic (e.g., logP). A successful QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. researchgate.net For example, a QSAR study on the neuroprotective activity of terpenoids indicated that their activity was primarily governed by lipophilicity, shape, and electrostatic properties. researchgate.net

Table 3: Common Molecular Descriptors Used in Monoterpene QSAR Studies

| Descriptor Class | Example Descriptors | Related Property |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Reactivity, Polarity |

| Topological | Wiener index, Connectivity indices | Molecular branching and size |

| Physicochemical | LogP, Molar refractivity (MR) | Lipophilicity, Polarizability |

| Geometrical | Molecular surface area, Molecular volume | Molecular shape and size |

Environmental Chemistry and Degradation Pathways of 2 Methyl 6 Methylene 2 Octene

Biotic and Abiotic Degradation in Aquatic and Terrestrial Environments

In aquatic and terrestrial environments, the fate of 2-Methyl-6-methylene-2-octene is governed by both biological (biotic) and non-biological (abiotic) degradation processes.

Biotic Degradation: Microbial degradation is expected to be the primary removal process for 2-Methyl-6-methylene-2-octene in soil and water. researchgate.netnih.gov A wide range of bacteria and fungi have the enzymatic capability to degrade hydrocarbons. nih.gov The degradation of alkenes can be initiated by the oxidation of the double bond or the methyl group. enviro.wiki For acyclic terpenes, microorganisms can utilize them as a source of carbon and energy. copernicus.org The rate of biodegradation is influenced by several factors, including the microbial population, temperature, pH, oxygen availability, and the presence of other nutrients. indexcopernicus.com Generally, less branched and shorter-chain alkenes are more readily biodegradable. enviro.wiki

Abiotic Degradation: Abiotic degradation processes in aquatic environments for a compound like 2-Methyl-6-methylene-2-octene are generally slower than biotic processes. Hydrolysis is not expected to be a significant degradation pathway as the molecule lacks hydrolyzable functional groups. Photolysis in the aqueous phase could occur if photosensitizers are present in the water, which can absorb light and transfer energy to the molecule, leading to its degradation.

Fate and Transport Modeling in Environmental Systems

The environmental distribution of 2-Methyl-6-methylene-2-octene can be predicted using fate and transport models. capes.gov.br These models utilize the physicochemical properties of the compound to estimate its partitioning between different environmental compartments (air, water, soil, sediment) and its movement within and between these compartments.

Key parameters for these models include:

Vapor Pressure: Determines the tendency of the compound to volatilize from soil and water into the atmosphere.

Henry's Law Constant (H): Describes the partitioning of the compound between air and water at equilibrium. wikipedia.org A high Henry's Law constant suggests rapid volatilization from water. For a C10H18 compound like pinane, the Henry's Law constant is relatively high, indicating that volatilization is an important fate process. nih.gov

Soil Organic Carbon-Water Partitioning Coefficient (Koc): Indicates the tendency of the compound to adsorb to the organic fraction of soil and sediment. newcastle.edu.auchemsafetypro.com A higher Koc value suggests lower mobility in soil and a greater tendency to be retained in the soil matrix. For volatile hydrocarbons, Koc can often be estimated from the octanol-water partition coefficient (Kow). epa.gov

The transport of 2-Methyl-6-methylene-2-octene in the atmosphere is governed by advection and diffusion, and its atmospheric lifetime is primarily controlled by the degradation rates discussed in section 8.1. In soil and water, its movement is influenced by its water solubility, adsorption to soil particles, and volatilization. capes.gov.br

Table 3: Key Physicochemical Properties for Environmental Fate and Transport Modeling (Estimated for 2-Methyl-6-methylene-2-octene and related compounds)

| Property | Estimated Value/Range | Significance |

| Molecular Weight | 138.25 g/mol | Influences diffusion and transport rates. |

| Vapor Pressure | High (expected for a VOC) | High potential for volatilization from surfaces. |

| Water Solubility | Low | Tends to partition out of the aqueous phase. |

| Henry's Law Constant (H) | High (estimated) | Rapid volatilization from water to air is expected. |

| Log Kow | ~4.5 (estimated) | Indicates a high potential for bioaccumulation and strong sorption to organic matter. |

| Soil Adsorption Coefficient (Koc) | High (estimated from Kow) | Low mobility in soil; likely to be adsorbed to soil organic carbon. |

常见问题

Basic Research Questions

Q. What are the key spectroscopic methods for validating the molecular structure of 2-Methyl-6-methylene-2-octene?

- Answer : The compound's structure is confirmed using infrared (IR) spectroscopy and nuclear magnetic resonance (NMR). The IR spectrum (recorded via prism/grating spectrometers) identifies characteristic alkene and methylene stretching vibrations (C=C at ~1650 cm⁻¹, C-H bending in methylene groups at ~890 cm⁻¹) . NMR analysis (¹H and ¹³C) resolves proton environments: the terminal methylene group (δ 4.6–5.0 ppm) and branched methyl groups (δ 1.2–1.6 ppm). Cross-validation with NIST reference data ensures accuracy .

Q. How is 2-Methyl-6-methylene-2-octene synthesized, and what intermediates are critical in its synthetic pathway?

- Answer : A common route involves Wittig olefination or metathesis reactions. For example, reacting a carbonyl precursor (e.g., 2-ethyl-6-methylheptadienal) with a ylide reagent produces the methylene group. Key intermediates include α,β-unsaturated aldehydes and organometallic complexes. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid side products like epoxides or polymerization .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., excess molar volumes) for 2-Methyl-6-methylene-2-octene mixtures be resolved?

- Answer : Discrepancies in excess molar volumes () arise from molecular interactions (e.g., steric effects, dipole alignment). Redlich-Kister and Nagata-Tamura equations model binary/ternary systems to quantify deviations. For instance, positive values in mixtures with alkanes (e.g., n-heptane) suggest weak dispersion forces, while negative values with polar solvents (e.g., 2-pentanone) indicate stronger dipole interactions. Statistical validation (e.g., ANOVA) and replication under standardized conditions (298.15 K, 1 atm) improve reliability .

Q. What experimental designs are optimal for studying the acid dissociation constants () of derivatives of 2-Methyl-6-methylene-2-octene?

- Answer : Potentiometric titration in aqueous media at 25°C is standard. To prevent epimerization (common in strained alkenes), samples are re-isolated post-measurement and validated via gas-liquid chromatography (GLC). For example, methyl esters of the acid derivatives are analyzed for retention time consistency. Thermodynamic values are calculated using the Henderson-Hasselbalch equation, with corrections for ionic strength .

Q. How does isomerism (structural or geometric) influence the reactivity and stability of 2-Methyl-6-methylene-2-octene?

- Answer : The compound’s stability is affected by conjugation and hyperconjugation. The 2,6-diene system allows π-orbital overlap, lowering energy. Steric hindrance between methyl and methylene groups destabilizes cis isomers, favoring trans configurations. Computational studies (DFT) predict activation energies for isomerization, while kinetic experiments (e.g., Arrhenius plots) validate these models. Isomer ratios are quantified via GC-MS or HPLC .

Methodological Guidelines

- Data Validation : Cross-reference IR/NMR spectra with NIST databases to confirm purity . Use triplicate measurements for or to assess reproducibility .

- Synthetic Best Practices : Employ inert atmospheres (N₂/Ar) during organometallic reactions to prevent oxidation .

- Contradiction Analysis : Apply multivariable regression to isolate factors (e.g., solvent polarity, temperature) causing data variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。